![molecular formula C15H15NO5 B2918255 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-76-4](/img/structure/B2918255.png)
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a chromenone derivative. Chromenones are a type of heterocyclic compound that are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a dioxole ring . It also has a morpholinomethyl group attached, which consists of a morpholine ring (a six-membered ring containing an oxygen and a nitrogen) attached to a methylene group.Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The morpholinomethyl group could potentially participate in reactions as well, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Chromenones are generally crystalline solids . The presence of the morpholinomethyl group could potentially increase the compound’s solubility in polar solvents.Applications De Recherche Scientifique
Catalytic Applications
A series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized using CeCl3·7H2O as a catalyst, demonstrating the utility of this compound in facilitating multicomponent reactions under environmentally benign conditions (Liqiang Wu, Weilin Li, Fu‐Lin Yan, 2011).
Fluorescent Probing
The compound was used in the development of a fluorescent probe for the selective detection of hypoxia in tumor cells, highlighting its potential in biomedical imaging and research (W. Feng et al., 2016).
DNA-PK Inhibition
Research on 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-dependent protein kinase inhibitors, underscores the relevance of morpholinomethyl chromenones in therapeutic applications, particularly in cancer treatment (Sonsoles Rodriguez Aristegui et al., 2006).
Synthesis Methods
Several studies have focused on the synthesis of chromenone derivatives, including those with morpholinomethyl groups, showcasing the chemical versatility and potential pharmacological applications of these compounds (M. Heravi, M. Zakeri, N. Mohammadi, 2011).
Biological Activity
Compounds containing the chromenone core, modified with morpholinomethyl groups, have been synthesized and evaluated for various biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. This highlights the potential of these compounds in the development of new therapeutic agents (Anshu Chaydhary et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-15-5-10(8-16-1-3-18-4-2-16)11-6-13-14(20-9-19-13)7-12(11)21-15/h5-7H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARBWRXFMOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)
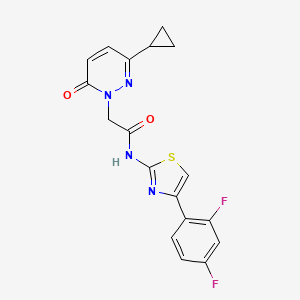
![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)
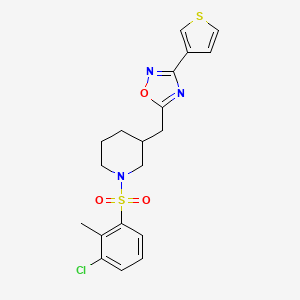
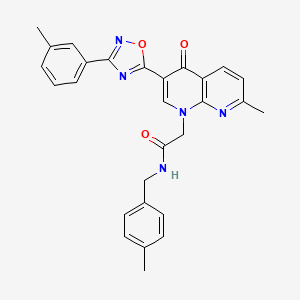
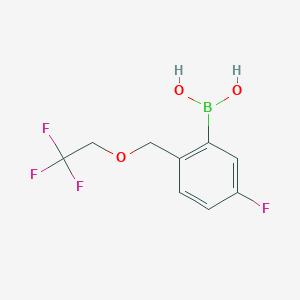
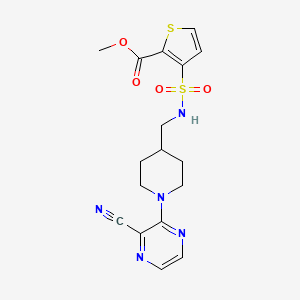
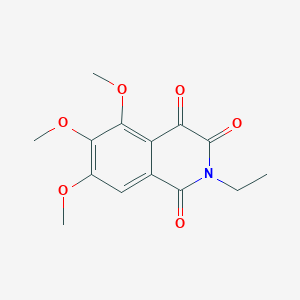
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)
![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)
![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)


